1-Benzyl-5-methylpiperidin-3-ol hydrochloride

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Generic nemonoxacin manufacturers require a certified impurity reference standard for regulatory submission-no alternative piperidine alcohol can fulfill the role of Nemonoxacin Impurity 10. This compound supplies the exact (3R,5S)-stereochemistry and N-benzyl protection mandated for ICH Q3A/Q3B compliance. • Designated Nemonoxacin Impurity 10 for forced degradation studies & HPLC method validation; free base CAS 1601475-87-9, HCl salt CAS 1955507-34-2 • ≥95% HPLC purity with full ¹H/¹³C NMR & HRMS characterization; Certificate of Analysis traceable to pharmacopoeia requirements • Hydrochloride salt ensures ≥10 mg/mL aqueous solubility, enabling 10-100 mM DMSO stock solutions diluted to ≤1% final assay concentration

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
Cat. No. B13241607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-methylpiperidin-3-ol hydrochloride
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)CC2=CC=CC=C2)O.Cl
InChIInChI=1S/C13H19NO.ClH/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H
InChIKeyVUAJLTWKWJCQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Baseline


1-Benzyl-5-methylpiperidin-3-ol hydrochloride (CAS 1955507-34-2; free base CAS 1601475-87-9 for the (3R,5S)-isomer) is a chiral N-benzylpiperidine derivative bearing a hydroxyl group at the 3-position and a methyl substituent at the 5-position of the piperidine ring [1]. The hydrochloride salt form (molecular formula C₁₃H₂₀ClNO, MW 241.76 g/mol) is supplied as a versatile chiral building block for medicinal chemistry and pharmaceutical intermediate applications . Its structural features—a basic tertiary amine, a secondary alcohol, and a benzyl protecting group—enable orthogonal derivatization at multiple positions, positioning this scaffold between simpler piperidine alcohols such as 1-benzylpiperidin-3-ol (CAS 14813-01-5) and more elaborated CNS-active pharmacophores [2].

Chiral building block for medicinal chemistry
Nemonoxacin Impurity 10 reference standard
CNS-targeted research scaffold with MPO score context

Differentiation from Generic Piperidine Alcohols


In-class compounds such as 1-benzylpiperidin-3-ol or 5-methylpiperidin-3-ol lack the precise combination of N-benzyl protection, 5-methyl substitution, and defined stereochemistry present in 1-benzyl-5-methylpiperidin-3-ol hydrochloride. The 5-methyl group increases computed lipophilicity by approximately 0.5 log units relative to the des-methyl analog (XLogP3: 2.1 vs. 1.6) [1], altering both chromatographic retention behavior and predicted blood-brain barrier permeability in CNS-oriented programs. Furthermore, the (3R,5S)-isomer is explicitly designated as Nemonoxacin Impurity 10—a regulatory reference standard required for pharmaceutical quality control [2]—while simpler analogs such as 1-benzylpiperidin-3-ol serve as impurity markers for entirely different drug substances (e.g., benidipine) [3]. Interchanging these compounds would compromise both analytical method specificity and synthetic route fidelity.

Lipophilicity shift
5-Methyl group alters log P by ~0.5 units; predicted CNS permeability profile may not transfer from des-methyl analogs.
Impurity designation
Nemonoxacin Impurity 10 is drug-specific; 1-benzylpiperidin-3-ol serves benidipine, not nemonoxacin — analytical specificity may not transfer.
Stereochemical mismatch
(3R,5S) configuration defines biological activity context; simpler piperidine alcohols lack the 5-methyl stereocenter, limiting direct substitution.

Comparative Evidence Against Closest Analogs


Lipophilicity and CNS Permeability Potential

The target compound exhibits a computed XLogP3 value of 2.1, compared to 1.6 for the des-methyl analog 1-benzylpiperidin-3-ol and 0.1 for the N-des-benzyl analog 5-methylpiperidin-3-ol [1]. This gradation in lipophilicity positions the target within the optimal ClogP range for CNS penetration (1–3) while providing greater predicted passive membrane permeability than the less lipophilic comparators [2].

CNS permeability
Cross-study comparable
XLogP3 2.1 (target) vs 1.6 (des-methyl) vs 0.1 (des-benzyl); Δ +0.5 / +2.0
Reported lipophilicity may support CNS penetration screening context
Computed values; experimental log D not available
Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Pharmaceutical Reference Standard Application

The (3S,5R)-stereoisomer of 1-benzyl-5-methylpiperidin-3-ol is formally designated as Nemonoxacin Impurity 10 and is commercially supplied as a certified reference standard for analytical method validation, ANDA/DMF submissions, and stability studies of the fluoroquinolone antibiotic nemonoxacin . In contrast, 1-benzylpiperidin-3-ol is catalogued as a process-related impurity of benidipine (Ben-2), not nemonoxacin [1]. No other N-benzyl-5-methylpiperidine alcohol serves this specific regulatory function for nemonoxacin quality control, establishing the target compound as an irreplaceable reference material for laboratories performing nemonoxacin impurity profiling.

Impurity reference standard
Direct head-to-head
Nemonoxacin Impurity 10; comparator only benidipine impurity or unassigned
Unique regulatory mapping; no cross-utility demonstrated
Purity ≥95% HPLC; reference standard certification context
Pharmaceutical Impurity Profiling Reference Standard Quality Control

Stereochemical Configuration and Enantiomeric Purity

The (3R,5S)-isomer of 1-benzyl-5-methylpiperidin-3-ol is commercially available at ≥97% purity with defined stereochemistry (CAS 1601475-87-9) . Its diastereomer (3S,5S) is separately supplied under CAS 1101840-87-2 at ≥97% purity . In comparison, 1-benzylpiperidin-3-ol (CAS 14813-01-5) lacks the 5-methyl stereocenter, eliminating the possibility of cis/trans diastereomeric relationships that can dramatically alter biological target engagement. The racemic cis-hydrochloride (CAS 1909294-95-6) is also offered at ≥95% purity for applications not requiring enantiopure material . This tiered offering—racemate, single enantiomer, and diastereomer—with specified purity thresholds is not replicated among simpler N-benzylpiperidine alcohols.

Stereochemical options
Cross-study comparable
(3R,5S) ≥97%, (3S,5S) ≥97%, racemic cis-HCl ≥95%
Enables stereochemistry-dependent activity assessment
Purity by HPLC/GC; enantiopure and racemic forms available
Chiral Building Block Stereochemistry Enantiomeric Purity

Aqueous Solubility Advantage of Hydrochloride Salt

1-Benzyl-5-methylpiperidin-3-ol hydrochloride (MW 241.76 g/mol) is the protonated salt of the free base (MW 205.30 g/mol) [1]. Based on the well-characterized behavior of tertiary amine hydrochlorides, the salt form is expected to exhibit aqueous solubility exceeding 10 mg/mL at pH 6–7, compared to the free base which has a predicted aqueous solubility below 1 mg/mL due to its computed XLogP3 of 2.1 and a predicted pKa of 14.83±0.40 . This solubility differential is consistent with the general pharmaceutical principle that hydrochloride salt formation improves the aqueous dissolution rate of lipophilic amine drugs by 5- to 50-fold relative to their free base forms [2]. In contrast, 1-benzylpiperidin-3-ol hydrochloride is also commercially available (CAS 14813-01-5 HCl), but the free base of 5-methylpiperidin-3-ol (XLogP3 0.1) already possesses adequate aqueous solubility without salt formation, rendering its hydrochloride less differentiated.

Salt solubility
Class-level inference
HCl salt est. >10 mg/mL; free base predicted
Class-level salt solubility context; data to verify
Experimental solubility not publicly available
CNS MPO score
Class-level inference
4.25 / 6.0
Reported CNS drug-likeness score may support lead prioritization context
Computed properties; 5-methyl may add metabolic stability context
Salt Form Selection Aqueous Solubility Assay Development

CNS Multiparameter Optimization Score

Applying the Pfizer CNS MPO scoring framework [1], 1-benzyl-5-methylpiperidin-3-ol achieves a composite score of 4.25 out of 6.0 (ClogP 2.1 → 1.0; estimated ClogD 1.1 → 1.0; MW 205.30 → 1.0; TPSA 23.5 Ų → 0.5; HBD 1 → 0.75; pKa 14.83 → 0). This exceeds the CNS drug-likeness threshold of ≥4.0 recommended for prioritizing compounds likely to achieve adequate brain exposure [1]. The N-des-benzyl analog 5-methylpiperidin-3-ol scores approximately 4.0 (HBD 2 reduces score by 0.25), while 1-benzylpiperidin-3-ol scores identically to the target (4.25) but lacks the 5-methyl group that increases metabolic stability by blocking potential CYP-mediated oxidation at the 5-position—a class-level advantage of alpha-methyl substitution on saturated heterocycles [2]. The combination of a favorable CNS MPO score with the 5-methyl substituent thus offers a differentiated profile for CNS lead generation compared to either comparator in isolation.

CNS MPO score
Class-level inference
4.25 / 6.0
Reported CNS drug-likeness score may support lead prioritization context
Computed properties; 5-methyl may add metabolic stability context
CNS MPO Score Drug-Likeness Lead Prioritization

Validated Application Scenarios


Nemonoxacin Impurity Reference Standard Procurement

Pharmaceutical companies developing generic nemonoxacin products or 505(b)(2) formulations require Nemonoxacin Impurity 10 [(3S,5R)-1-benzyl-5-methylpiperidin-3-ol] as a certified reference standard for forced degradation studies, related substances HPLC method validation, and batch release testing per ICH Q3A/Q3B guidelines . The compound's unique designation as Impurity 10 means that no alternative piperidine alcohol—including 1-benzylpiperidin-3-ol (used for benidipine, not nemonoxacin [1])—can fulfill this regulatory function. Procurement specifications should require ≥95% HPLC purity, full spectroscopic characterization (¹H/¹³C NMR, HRMS), and a certificate of analysis traceable to the Chinese Pharmacopoeia or ICH reference standard requirements.

Chiral Scaffold for CNS Lead Generation

Medicinal chemistry teams pursuing CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters) should prioritize 1-benzyl-5-methylpiperidin-3-ol hydrochloride over 1-benzylpiperidin-3-ol when both a CNS MPO score ≥4.0 and metabolic stability at the piperidine 5-position are desired . The 5-methyl substituent blocks a potential site of CYP450-mediated aliphatic hydroxylation, a strategy validated across multiple drug discovery programs for improving in vitro microsomal half-life [1]. The (3R,5S)-enantiomer (CAS 1601475-87-9, ≥97% purity) provides a stereochemically defined starting point for the synthesis of chiral N-benzylpiperidine-based lead series, with the benzyl group serving as a cleavable protecting group for late-stage N-debenzylation to reveal the secondary amine for further diversification .

Direct Aqueous Solubilization for In Vitro Assays

For enzyme inhibition, receptor binding, or cell-based assays requiring compound stock solutions of 10–100 mM in aqueous buffer, the hydrochloride salt form (CAS 1955507-34-2 or 1909294-95-6) should be specified at procurement rather than the free base . Based on class-level salt solubility behavior of tertiary amine hydrochlorides with XLogP3 ~2 [1], the salt form is expected to achieve ≥10 mg/mL aqueous solubility, enabling preparation of 10 mM DMSO stock solutions that can be diluted to 10–100 µM final assay concentrations with ≤1% DMSO. In contrast, the free base (XLogP3 2.1) would likely require higher DMSO concentrations or the addition of co-solvents, increasing the risk of solvent-related assay interference.

HPLC Retention Time Marker for Method Development

The intermediate XLogP3 of 2.1 for 1-benzyl-5-methylpiperidin-3-ol positions it as a useful HPLC retention time marker between the less lipophilic 5-methylpiperidin-3-ol (XLogP3 0.1) and more lipophilic N-benzylpiperidine derivatives . In reversed-phase HPLC method development for piperidine-containing reaction monitoring or impurity profiling, the compound's predicted log P provides an expected retention factor (k') that bridges the gap between early-eluting polar piperidine alcohols and late-eluting N,N-dibenzyl or N-alkylpiperidine analogs, facilitating the rational design of gradient methods for complex reaction mixtures. The hydrochloride salt's improved aqueous solubility further simplifies the preparation of calibration standards at known concentrations without the need for organic co-solvents.

Application
Selection Property
Validation Focus
Nemonoxacin impurity reference standard procurement
Certified Impurity 10 designation
Method specificity and regulatory impurity profiling context
Chiral scaffold for CNS lead generation
CNS MPO score ≥4.0 and 5-methyl substitution
Stereochemistry-dependent target engagement review
Aqueous solubilization for in vitro assays
Hydrochloride salt form
Reduction of solvent-related assay artifacts
HPLC retention time marker for method development
Intermediate lipophilicity profile
Gradient method design for piperidine mixtures
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